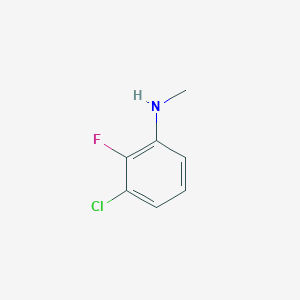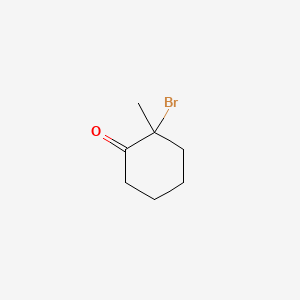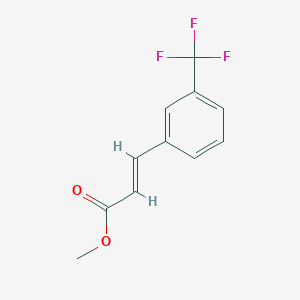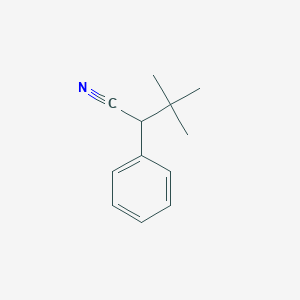
gamma-Hch 13C6
説明
Synthesis Analysis
Gamma-Hch 13C6 can be synthesized by carbonating gamma-hexachlorocyclohexane in the presence of 13C-enriched CO2 gas. The resultant product is purified by column chromatography using silica gel as a stationary phase.Molecular Structure Analysis
The molecular formula of Gamma-Hch 13C6 is C6H6Cl6. The substitution of carbon with 13C isotope provides an additional peak in NMR spectra, which makes it easier to detect Gamma-Hch 13C6 levels in environmental and biological samples.Chemical Reactions Analysis
The degradation mechanism of γ-HCH has two pathways . The process represented by linA to linC is part of the upper pathway, whereas the reaction encoded by linD to linJ is part of the lower pathway .Physical And Chemical Properties Analysis
Gamma-Hch 13C6 is a white to yellowish powder that is insoluble in water and soluble in nonpolar solvents like hexane, ethyl acetate, and chloroform. The melting point of Gamma-Hch 13C6 is around 110 °C, and the boiling point is approximately 283 °C.科学的研究の応用
Study of Toxicological Effects
Gamma-Hch 13C6, as a form of Lindane, is used in research to study its toxicological effects . This includes understanding its impact on human health and the environment.
Research on Management Strategies
Gamma-Hch 13C6 is used in research to develop management strategies for HCH contamination . This includes proper disposal methods and international collaborations to address HCH-related issues.
Soil Contamination and Remediation Technologies
Gamma-Hch 13C6 is used in the study of soil contamination and the development of remediation technologies . This includes understanding the particularities of HCH contamination and critically examining the bases and results of the technologies applied.
Study of Persistent Organic Pollutants (POPs)
Gamma-Hch 13C6 is used in the study of Persistent Organic Pollutants (POPs) . This includes understanding their significant toxicity to both humans and animals, and their persistence in the environment.
作用機序
Target of Action
Gamma-Hch 13C6, also known as Lindane or gamma-hexachlorocyclohexane (γ-HCH), primarily targets the gamma-aminobutyric acid (GABA(1)) receptor/chloride ionophore complex . This receptor complex plays a crucial role in the central nervous system by mediating inhibitory neurotransmission .
Mode of Action
Lindane interacts with the GABA(1) receptor/chloride ionophore complex, leading to the blockage of the GABA-gated chloride channel . This blockage reduces neuronal inhibition, which results in the hyperexcitation of the central nervous system .
Biochemical Pathways
The aerobic degradation pathway of γ-HCH has been extensively studied in bacterial strain Sphingobium japonicum . γ-HCH is transformed to 2,5-dichlorohydroquinone through sequential reactions catalyzed by LinA, LinB, and LinC . Then, 2,5-dichlorohydroquinone is further metabolized by LinD, LinE, LinF, LinGH, and LinJ to succinyl-CoA and acetyl-CoA, which are metabolized in the citrate/tricarboxylic acid cycle .
Result of Action
The interaction of Lindane with the GABA(1) receptor leads to the hyperexcitation of the central nervous system . In humans, Lindane affects the nervous system, liver, and kidneys, and it may well be a carcinogen . It has been used both as an agricultural insecticide and as a pharmaceutical treatment for lice and scabies .
Action Environment
Lindane has been banned in many countries due to concerns about neurotoxicity and adverse effects on the environment . It is still allowed for pharmaceutical use as a second-line treatment for scabies and lice in some countries . Environmental factors, such as the presence of other chemicals and the physical conditions of the environment, can influence the action, efficacy, and stability of Lindane .
Safety and Hazards
特性
IUPAC Name |
1,2,3,4,5,6-hexachloro(1,2,3,4,5,6-13C6)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYXXMFPNIAWKQ-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1([13CH]([13CH]([13CH]([13CH]([13CH]1Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Hch 13C6 | |
CAS RN |
104215-85-2 | |
| Record name | 104215-85-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



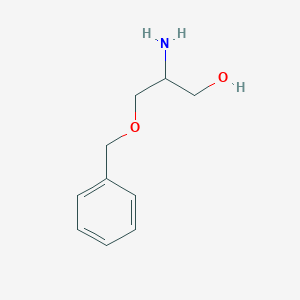
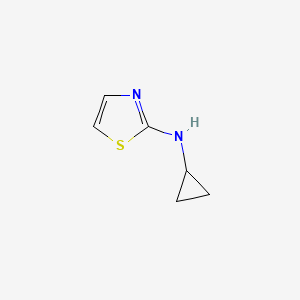
![(6S,10bR)-6-[4-(methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B3417273.png)
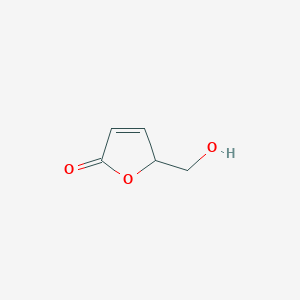
![1-(3-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3417282.png)
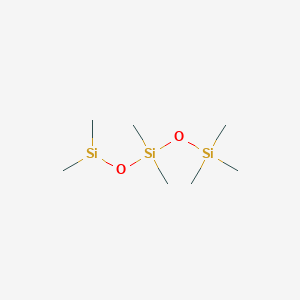

![6-Amino-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B3417302.png)
